2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid
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Overview
Description
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a methoxypyrrolidine group attached to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid typically involves the following steps:
Formation of the Methoxypyrrolidine Intermediate: The methoxypyrrolidine group can be synthesized by reacting 3-methoxy-1-pyrrolidine with appropriate reagents under controlled conditions.
Coupling with Phenoxyacetic Acid: The methoxypyrrolidine intermediate is then coupled with phenoxyacetic acid using a suitable coupling agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Methoxypyrrolidin-1-yl)phenoxy)acetic acid
- 2-(4-(3-Hydroxypyrrolidin-1-yl)phenoxy)acetic acid
- 2-(4-(3-Methoxypiperidin-1-yl)phenoxy)acetic acid
Uniqueness
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid is unique due to the presence of the methoxypyrrolidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C13H17NO4 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[4-(3-methoxypyrrolidin-1-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-12-6-7-14(8-12)10-2-4-11(5-3-10)18-9-13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) |
InChI Key |
ODZLSTZBJQMYRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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